Product packaging for omega-Muricholic acid(Cat. No.:CAS No. 6830-03-1)

omega-Muricholic acid

Cat. No.: B108487
CAS No.: 6830-03-1
M. Wt: 408.6 g/mol
InChI Key: DKPMWHFRUGMUKF-NTPBNISXSA-N
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Description

Classification and Biological Origin of ω-Muricholic Acid

Omega-muricholic acid (ω-MCA) is a member of the muricholic acid group of bile acids. nih.govwikipedia.org It is classified as a secondary bile acid, meaning it is not synthesized directly by the host's liver but is instead formed through the metabolic activity of intestinal microorganisms. targetmol.comglpbio.commedchemexpress.com Specifically, ω-MCA is produced from the enzymatic conversion of beta-muricholic acid (β-MCA) by various gut bacteria, including certain species of Clostridium and Eubacterium. glpbio.comlipidmaps.orgebi.ac.uk This biotransformation involves the oxidation of the 6β-hydroxyl group of β-MCA to a 6-oxo group, which is then reduced to a 6α-hydroxyl group, yielding ω-MCA. ebi.ac.uk

The muricholic acids, including ω-MCA, are notably abundant in mice, which is the origin of their name. wikipedia.org While they are major components of the bile acid pool in mice, they are found in only low concentrations in other species, including humans. wikipedia.orgspringermedizin.de In conventional mice with a normal gut microbiome, ω-muricholic acid is a significant component of the bile acid profile, alongside α- and β-muricholic acids. wikipedia.org

Overview of Bile Acid Metabolism and Enterohepatic Circulation

Bile acids are synthesized from cholesterol in the liver and play crucial roles in lipid digestion and absorption. nih.govfrontiersin.orgmdpi.com After synthesis, they are conjugated with amino acids (primarily taurine (B1682933) in mice and glycine (B1666218) in humans) and secreted into the bile. wikipedia.orgdundee.ac.uk The bile is then stored in the gallbladder and released into the small intestine upon food intake. nih.gov

A highly efficient process known as enterohepatic circulation conserves the body's bile acid pool. nih.govphysiology.orgnih.gov Approximately 95% of bile acids are reabsorbed in the terminal ileum and transported back to the liver via the portal vein for reuse. nih.govfrontiersin.org The remaining 5% enter the colon, where they are subject to extensive metabolism by the gut microbiota, leading to the formation of secondary bile acids like ω-MCA. nih.gov This entire cycle of secretion, intestinal transit, reabsorption, and return to the liver occurs multiple times a day. frontiersin.org The regulation of bile acid synthesis is tightly controlled by a negative feedback mechanism involving the farnesoid X receptor (FXR). frontiersin.orgphysiology.orgnih.gov When bile acid levels in the intestine and liver are high, FXR is activated, leading to the inhibition of new bile acid synthesis. physiology.orgnih.govnih.gov

Significance of ω-Muricholic Acid in Comparative Physiology

The presence and abundance of ω-muricholic acid highlight a key difference in bile acid metabolism between mice and humans. wikipedia.orgdundee.ac.uk The enzyme responsible for the 6-hydroxylation that leads to the formation of muricholic acids in mice, Cyp2c70, is not significantly active in humans. wikipedia.orgdundee.ac.uk This results in a bile acid pool in mice that is more hydrophilic than in humans. mdpi.com

This difference in bile acid composition has significant physiological consequences. For instance, muricholic acids, including ω-MCA, are potent antagonists of the farnesoid X receptor (FXR). wikipedia.orgnih.govvtt.fi By antagonizing FXR, these bile acids can influence the regulation of bile acid synthesis and lipid metabolism. nih.govnih.gov Research in mice has shown that a higher abundance of muricholic acids is associated with resistance to diet-induced weight gain, steatosis (fatty liver), and impaired glucose metabolism. plos.org Specifically, mice lacking the enzyme steroid 12-alpha-hydroxylase (Cyp8b1-/-), and therefore having a bile acid pool rich in muricholic acids, exhibit reduced lipid absorption and improved metabolic profiles when fed a high-fat diet. plos.org

Furthermore, ω-MCA has been shown to inhibit the germination of Clostridium difficile spores and the growth of its vegetative cells, which is a notable difference compared to the effects of human primary bile acids. nih.gov This finding underscores the importance of considering species-specific differences in gut microbiome and bile acid composition in biomedical research. nih.gov While not a primary focus of this article, it is also interesting to note that some studies have investigated the role of sulfated bile acid metabolites, such as cholic acid-7-sulfate (CA7S), as agonists for the Takeda G-protein-coupled receptor 5 (TGR5), which is involved in regulating glucose metabolism. researchgate.netbiorxiv.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O5 B108487 omega-Muricholic acid CAS No. 6830-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPMWHFRUGMUKF-NTPBNISXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415287
Record name omega-muricholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3a,6a,7b-Trihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6830-03-1
Record name ω-Muricholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6830-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name omega-muricholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3a,6a,7b-Trihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Intestinal Metabolism of ω Muricholic Acid

Gut Microbiota-Mediated Biotransformations of Bile Acids

Once the primary bile acid precursors, primarily β-muricholic acid, are synthesized in the liver and conjugated (typically with taurine (B1682933) in mice), they are secreted into the intestine. wikipedia.orgnih.gov Here, they undergo extensive metabolism by the resident gut microbiota to be converted into secondary bile acids, including ω-muricholic acid. mdpi.commdpi.com

The initial and essential step for the microbial transformation of conjugated bile acids is deconjugation. unite.it This reaction is catalyzed by bile salt hydrolase (BSH) enzymes, which are produced by a wide range of gut bacteria, including species of Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium. nih.govnih.gov BSH enzymes cleave the amide bond, releasing the amino acid (glycine or taurine) from the steroid core. unite.itpnas.org This process yields unconjugated bile acids, such as β-muricholic acid, making them accessible for subsequent enzymatic modifications by other bacteria. unite.itpnas.org

Following deconjugation, free β-muricholic acid undergoes a two-step epimerization process to become ω-muricholic acid. nih.govasm.org This transformation involves the inversion of the hydroxyl group at the C-6 position from a β-orientation to an α-orientation. wikipedia.orgnih.gov The process is initiated by the oxidation of the 6β-hydroxyl group of β-muricholic acid to form a 6-oxo-muricholic acid intermediate. nih.govasm.orgnih.gov Subsequently, this keto-intermediate is reduced by another bacterial enzyme to a 6α-hydroxyl group, yielding the final product, ω-muricholic acid (3α, 6α, 7β-trihydroxy cholanoic acid). mdpi.comnih.govasm.org

The conversion of β-muricholic acid to ω-muricholic acid is not carried out by a single microbial species but requires the concerted action of a microbial consortium. nih.govfrontiersin.orgfrontiersin.org This cooperative metabolism highlights the complexity of bile acid transformations in the gut, where different bacteria perform distinct and sequential enzymatic steps. nih.govasm.org

Specific anaerobic bacteria isolated from the cecal contents of rats and mice have been identified as key players in the formation of ω-muricholic acid. nih.govnih.gov Research has shown that an isolate identified as a strain of Eubacterium lentum (now reclassified in the genus Eggerthella) is responsible for the first step: the oxidation of the 6β-hydroxyl group of β-muricholic acid into a 6-oxo intermediate. nih.govasm.orgnih.gov The subsequent reduction of this 6-oxo group to a 6α-hydroxyl group, which completes the formation of ω-muricholic acid, is carried out by other species, which have been identified as atypical strains of Fusobacterium. nih.govasm.orgfrontiersin.orgfrontiersin.org This transformation has been demonstrated both in vitro and in gnotobiotic rats associated with these specific bacterial strains. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in ω-Muricholic Acid Biosynthesis

EnzymeLocationSubstrateProductRole
CYP2C70 Liver (mouse)Chenodeoxycholic acid (CDCA)α-Muricholic acid (α-MCA)Hepatic synthesis of precursor nih.govnih.gov
Ursodeoxycholic acid (UDCA)β-Muricholic acid (β-MCA)
Bile Salt Hydrolase (BSH) IntestineTauro-β-muricholic acidβ-Muricholic acidDeconjugation unite.itnih.gov
6β-hydroxysteroid dehydrogenase Intestineβ-Muricholic acid6-oxo-muricholic acidOxidation (by E. lentum) nih.govasm.org
6α-hydroxysteroid dehydrogenase Intestine6-oxo-muricholic acidω-Muricholic acidReduction (by Fusobacterium sp.) nih.govasm.org

Table 2: Microbial Species Involved in ω-Muricholic Acid Formation

Bacterial SpeciesPhylumMetabolic StepEnzymatic Action
Eubacterium lentum ActinobacteriaStep 1: OxidationOxidizes the 6β-hydroxyl group of β-muricholic acid to a 6-oxo group. nih.govnih.govfrontiersin.org
Fusobacterium sp. FusobacteriaStep 2: ReductionReduces the 6-oxo group to a 6α-hydroxyl group, yielding ω-muricholic acid. nih.govnih.govfrontiersin.org

Cooperative Microbial Consortia in ω-Muricholic Acid Formation

Dynamics of ω-Muricholic Acid within the Enterohepatic Circulation

The enterohepatic circulation is a critical pathway for the recycling of bile acids, including ω-muricholic acid. This process ensures the efficient reabsorption of these molecules, which are essential for dietary lipid absorption and signaling functions.

Transport Mechanisms of ω-Muricholic Acid and its Conjugates

The movement of ω-muricholic acid and its conjugated forms across the intestinal and hepatic cellular barriers is a highly orchestrated process mediated by specific transport proteins. In the terminal ileum, the apical sodium-dependent bile acid transporter (ASBT) is the primary transporter responsible for the initial uptake of conjugated bile acids from the intestinal lumen into the enterocytes. nih.gov Once inside the enterocytes, these bile acids are then shuttled across the cell and exported into the portal circulation by the heteromeric organic solute transporter alpha/beta (OSTα/OSTβ) located on the basolateral membrane. frontiersin.org

Research indicates that the structural characteristics of bile acids, such as the number and position of hydroxyl groups and their conjugation status, significantly influence their affinity for these transporters. For instance, glycine (B1666218) and taurine conjugation generally enhances the transport efficiency. nih.gov However, studies have shown that 6-hydroxylation, a characteristic feature of muricholic acids, can dramatically reduce transport affinity. nih.gov This suggests that ω-muricholic acid and its conjugates may have distinct transport kinetics compared to other bile acids.

Upon reaching the liver via the portal vein, reabsorbed bile acids are taken up by hepatocytes from the sinusoidal blood. This uptake is primarily mediated by the Na+-taurocholate cotransporting polypeptide (NTCP). frontiersin.org Following their re-conjugation within the hepatocytes, they are secreted back into the bile, thus completing the enterohepatic circuit. frontiersin.org

Impact of Gut Microbiota Perturbations on ω-Muricholic Acid Pool Composition

The gut microbiota plays a pivotal role in shaping the composition of the bile acid pool, including the formation of ω-muricholic acid. mdpi.combiorxiv.org ω-MCA is a secondary bile acid, meaning it is not synthesized directly by the host but is instead a product of microbial metabolism of primary bile acids. mdpi.comresearchgate.net Specifically, gut bacteria convert primary muricholic acids, such as α-muricholic acid and β-muricholic acid, into ω-muricholic acid. researchgate.netbmj.com This biotransformation involves enzymatic reactions like deconjugation, dehydroxylation, and epimerization, carried out by various bacterial species. researchgate.netresearchgate.net

Perturbations in the gut microbiota composition, often referred to as dysbiosis, can therefore significantly alter the levels of ω-muricholic acid. Studies have shown that germ-free mice, which lack a gut microbiome, have dramatically different bile acid profiles compared to conventionally raised mice, with a notable absence of secondary bile acids like ω-MCA. nih.gov Conversely, alterations in the gut microbial community, for instance through antibiotic treatment or dietary changes, can lead to shifts in the abundance of specific bacteria responsible for ω-MCA production. portlandpress.com For example, leucine (B10760876) deprivation in the diet has been shown to upregulate the relative abundance of Turicibacter sanguinis, a bacterium that enhances the conversion of primary bile acids into secondary bile acids, including ω-muricholic acid. nih.gov

Table 1: Key Transporters Involved in the Enterohepatic Circulation of ω-Muricholic Acid and its Conjugates

TransporterLocationFunction
Apical Sodium-Dependent Bile Acid Transporter (ASBT) Apical membrane of enterocytes in the terminal ileumInitial uptake of conjugated bile acids from the intestinal lumen. nih.gov
Organic Solute Transporter Alpha/Beta (OSTα/OSTβ) Basolateral membrane of enterocytesExport of bile acids from the enterocyte into the portal circulation. frontiersin.org
Na+-Taurocholate Cotransporting Polypeptide (NTCP) Sinusoidal membrane of hepatocytesUptake of reabsorbed bile acids from the portal blood into the liver. frontiersin.org
Bile Salt Export Pump (BSEP) Canalicular membrane of hepatocytesSecretion of bile acids from the hepatocyte into the bile canaliculus. bmj.com

Table 2: Influence of Gut Microbiota on ω-Muricholic Acid

FactorEffect on ω-Muricholic AcidKey Microbial Players/Mechanisms
Biotransformation of Primary Muricholic Acids Formation of ω-muricholic acid. researchgate.netbmj.comBacterial enzymes performing deconjugation, dehydroxylation, and epimerization. researchgate.netresearchgate.net
Gut Microbiota Dysbiosis (e.g., antibiotic treatment) Altered levels of ω-muricholic acid. portlandpress.comDepletion of specific bacterial species responsible for its formation. portlandpress.com
Dietary Changes (e.g., leucine deprivation) Increased levels of ω-muricholic acid. nih.govUpregulation of bacteria like Turicibacter sanguinis that enhance secondary bile acid production. nih.gov
Modulation of Host Receptors (e.g., FXR) Indirect regulation of the overall bile acid pool.Production of FXR antagonists like tauro-β-muricholic acid, leading to increased bile acid synthesis. nih.gov

Molecular Mechanisms and Receptor Interactions of ω Muricholic Acid

Nuclear Receptor Modulation by ω-Muricholic Acid

The pregnane (B1235032) X receptor (PXR) is a nuclear receptor recognized as a sensor for a wide array of endogenous and xenobiotic substances, including bile acids. nih.gov While specific studies focusing exclusively on ω-muricholic acid's interaction with PXR are not extensively detailed, research on related muricholic acid isomers provides significant insights. For instance, α-muricholic acid has been shown to efficaciously activate rat and mouse PXR. nih.gov Given that muricholic acids are a group of closely related isomers primarily found in mice, this suggests a potential role for ω-muricholic acid in PXR signaling pathways, which are crucial for regulating the metabolism and excretion of bile salts and other toxins. researchgate.netnih.gov

The farnesoid X receptor (FXR) is a central regulator of bile acid, lipid, and glucose metabolism. nih.govumcutrecht.nl While many bile acids, such as chenodeoxycholic acid (CDCA), are potent FXR agonists, the muricholic acid family exhibits a distinct and differential effect on FXR signaling. e-dmj.orgyoutube.com Instead of activating the receptor, certain forms of muricholic acid act as antagonists, effectively blocking or dampening FXR-mediated gene transcription. caymanchem.comdundee.ac.uk This antagonistic action represents a significant departure from the classical role of bile acids as FXR ligands and is a key aspect of the unique regulatory profile of muricholic acids in mice. dundee.ac.uk

The most well-characterized differential effect on FXR is demonstrated by Tauro-β-muricholic acid (TβMCA), the taurine-conjugated form of β-muricholic acid. TβMCA functions as a competitive and reversible antagonist of the farnesoid X receptor. caymanchem.commedchemexpress.comscbt.com Research has established its inhibitory concentration (IC₅₀) at 40 μM. medchemexpress.commedchemexpress.comtargetmol.com The gut microbiota plays a crucial role in regulating the levels of TβMCA; the compound accumulates in germ-free mice, and its concentration is reduced upon colonization with gut bacteria. caymanchem.com This modulation of an endogenous FXR antagonist by the microbiome highlights a complex layer of regulation in bile acid signaling. caymanchem.commedchemexpress.com

Beyond PXR and FXR, bile acids can interact with other nuclear receptors, including the Vitamin D Receptor (VDR). VDR has been identified as an intestinal bile acid sensor, with certain bile acids like lithocholic acid (LCA) capable of activating it. frontiersin.orgnih.gov However, studies examining the specificity of these interactions have found that the mouse Vitamin D Receptor is not activated by ω-muricholic acid. nih.gov This indicates a high degree of selectivity in the interaction between different bile acid species and the VDR, with ω-MCA not participating in the VDR-mediated signaling pathway.

Differential Effects on Farnesoid X Receptor (FXR) Signaling

G Protein-Coupled Bile Acid Receptor TGR5 Activation

TGR5 (also known as Gpbar1) is a G protein-coupled receptor expressed on the cell surface that, when activated by bile acids, stimulates intracellular signaling cascades, primarily through the production of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgacs.orgnih.gov This receptor is a key link between bile acids and the regulation of energy and glucose metabolism. acs.orgnih.gov TGR5 activation has been shown to influence various physiological processes, including the secretion of glucagon-like peptide-1 (GLP-1). e-dmj.orgbmj.com

Omega-muricholic acid is structurally classified as a 6α-hydroxylated bile acid. This class of bile acids, which can be produced from primary bile acids by gut bacteria, has been identified as a key mediator of TGR5 signaling. bmj.comnih.gov Research demonstrates that 6α-hydroxylated bile acids, such as hyodeoxycholic acid, stimulate TGR5 signaling both in vitro and in vivo. bmj.comresearchgate.net This activation of the TGR5 pathway by 6α-hydroxylated bile acids can lead to improved glucose metabolism. nih.govresearchgate.net The enrichment of gut bacteria involved in the production of these specific bile acids can, therefore, activate the TGR5-GLP1R axis, which plays a role in regulating body weight and metabolism. frontiersin.orgbmj.com

Downstream Signaling Pathways and Gene Expression Modulation

The biological activities of ω-muricholic acid are intricately linked to its ability to modulate complex signaling networks. These networks govern bile acid homeostasis and inflammatory responses, highlighting the compound's importance in maintaining metabolic and immune equilibrium.

Bile acid synthesis is a tightly controlled process, primarily regulated by a negative feedback mechanism involving the farnesoid X receptor (FXR). jci.orgresearchgate.net Bile acids, upon binding to FXR in the liver and intestine, initiate a signaling cascade that ultimately suppresses the expression of key enzymes in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1). jci.orgnih.gov

However, different bile acids exhibit varying affinities and activities towards FXR. While some bile acids like chenodeoxycholic acid (CDCA) and cholic acid (CA) are potent FXR agonists, others, including certain muricholic acids, act as antagonists. wikipedia.orgresearchgate.net Specifically, tauro-β-muricholic acid (T-β-MCA) has been identified as a naturally occurring FXR antagonist. asm.org This antagonistic action can counteract the negative feedback loop.

Table 1: Effects of ω-Muricholic Acid on Key Genes in Bile Acid Homeostasis

GeneEncoded ProteinFunction in Bile Acid HomeostasisReported Effect of ω-MCA/Related Muricholic AcidsReference
Fxr (NR1H4)Farnesoid X ReceptorNuclear receptor that acts as a primary sensor for bile acids, regulating their synthesis and transport.ω-MCA and TωMCA acted as agonists in ileal organoids, increasing Fxr expression in the presence of CDCA. bmj.com
Cyp7a1Cholesterol 7α-hydroxylaseRate-limiting enzyme in the classical pathway of bile acid synthesis.Increased expression is associated with FXR antagonism by muricholic acids, suggesting ω-MCA could indirectly lead to its upregulation. asm.orgbmj.com
ShpSmall Heterodimer PartnerNegative nuclear receptor induced by FXR that inhibits the transcription of Cyp7a1.ω-MCA and TωMCA acted as agonists in ileal organoids, increasing Shp expression in the presence of CDCA. bmj.com
Fgf15 (Human: FGF19)Fibroblast Growth Factor 15Gut-derived hormone induced by intestinal FXR activation; travels to the liver to suppress Cyp7a1 expression.ω-MCA and TωMCA acted as agonists in ileal organoids, increasing Fgf15 expression in the presence of CDCA. bmj.com

This compound has been shown to exert significant influence over inflammatory processes, particularly within the liver, through its modulation of the CXCL16/CXCR6 chemokine axis. frontiersin.orgplos.org This axis is critical for the recruitment and accumulation of natural killer T (NKT) cells in the liver. nih.govnih.gov Hepatic NKT cells play a crucial role in antitumor immunosurveillance. plos.orgnih.gov

The expression of CXCL16, the sole ligand for the CXCR6 receptor, on liver sinusoidal endothelial cells (LSECs) is regulated by the composition of the gut microbiome and its bile acid metabolites. nih.govnih.govd-nb.info Research has demonstrated that primary bile acids tend to increase the expression of Cxcl16 mRNA, whereas certain secondary bile acids, including ω-MCA, decrease its expression. frontiersin.orgnih.govcambridge.org

By downregulating Cxcl16 expression, ω-MCA can inhibit the accumulation of CXCR6+ NKT cells in the liver. frontiersin.orgplos.orgd-nb.info This reduction in hepatic NKT cells can, in turn, impact the local immune environment. For instance, feeding mice with ω-MCA has been shown to reverse the accumulation of hepatic NKT cells and consequently reverse the inhibition of liver tumor growth that is observed with certain antibiotic treatments. nih.govd-nb.info This highlights a clear signaling pathway: gut microbiota convert primary bile acids to secondary bile acids like ω-MCA, which then downregulates CXCL16 expression in LSECs, leading to reduced NKT cell accumulation and a modulated immune response in the liver. d-nb.infonih.gov

Table 2: Research Findings on the Role of ω-Muricholic Acid in the CXCL16/CXCR6 Axis

FindingExperimental Context/ModelConclusionReference
Decreased cxcl16 mRNA expressionIn vitro/in vivo studiesω-MCA, but not deoxycholic acid (DCA), was shown to decrease cxcl16 mRNA expression. frontiersin.orgnih.gov
Reversal of hepatic NKT cell accumulationMice fed with ω-MCAFeeding with ω-MCA reversed the accumulation of hepatic NKT cells. nih.gov
Reversal of tumor growth inhibitionMice treated with antibiotics and fed ω-MCASupplementation with ω-MCA reversed the inhibition of liver tumor growth caused by antibiotic treatment. nih.govd-nb.info
Inhibition of LSEC activationMice fed with ω-MCAIncreasing ω-MCA expression through feeding inhibited the activation of liver sinusoidal endothelial cells (LSECs). frontiersin.orgnih.gov

Physiological and Pathophysiological Roles of ω Muricholic Acid

Role in Metabolic Regulation and Energy Homeostasis

ω-Muricholic acid and its related muricholic acid family members are increasingly recognized as key regulators of metabolic health, influencing glucose and lipid metabolism, and playing a role in conditions like obesity and metabolic syndrome. nih.goviacld.com

Muricholic acids have demonstrated beneficial effects on glucose homeostasis and insulin (B600854) sensitivity. Studies in mice have shown that these bile acids can improve glucose tolerance and insulin sensitivity. nih.govnih.gov One of the primary mechanisms is through the antagonism of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating glucose metabolism. mdpi.com For instance, glycine-β-muricholic acid, a derivative, was found to improve insulin tolerance and reduce fasting insulin levels in mice fed a high-fat diet. nih.gov Mice deficient in the enzyme steroid 12-alpha hydroxylase (Cyp8b1-/-), which consequently have a bile acid pool rich in muricholic acids, exhibit lower serum glucose levels during oral glucose tolerance tests and intraperitoneal insulin tolerance tests when on a high-fat diet, indicating improved glucose handling and insulin sensitivity. nih.gov

Research Findings on ω-Muricholic Acid and Glucose Metabolism

Study FocusModelKey FindingsReference
FXR AntagonismMice treated with glycine-β-muricholic acidImproved insulin tolerance and oral glucose tolerance; reduced fasting insulin levels. nih.gov
Endogenous Muricholic Acid AbundanceCyp8b1-/- mice on a high-fat dietLower serum glucose levels in response to oral glucose and intraperitoneal insulin challenges compared to wildtype. nih.gov
Bile Acid SignalingGeneral review of preclinical modelsBile acids influence glucose homeostasis through receptors like FXR and TGR5, affecting insulin secretion and sensitivity. nih.govnih.gov

Muricholic acids are hydrophilic bile acids that play a significant role in resisting hypercholesterolemia, particularly in mice. nih.govmdpi.com When mice are challenged with a high-cholesterol diet, their livers increase the synthesis of hydrophilic muricholic acids. nih.govmdpi.com This increase in muricholic acids inhibits FXR signaling, which in turn promotes the efficient elimination of cholesterol and newly synthesized bile acids through both fecal and urinary routes. nih.govmdpi.com The mechanism involves increased biliary and basolateral excretion of cholesterol and bile acids, coupled with reduced uptake from the intestine. nih.govmdpi.com Furthermore, feeding mice muricholic acids has been shown to significantly reduce the absorption of dietary cholesterol. nih.gov This efficient handling and excretion of cholesterol contribute to the notable resistance of mice to diet-induced hypercholesterolemia. nih.govmdpi.com

The metabolic effects of muricholic acids extend to obesity and dyslipidemia. Research indicates that a bile acid profile rich in muricholic acids is protective against diet-induced weight gain and steatosis (fatty liver). nih.gov In studies using Cyp8b1-/- mice, which have high levels of muricholic acids, the animals showed less weight gain and attenuated liver enlargement and steatosis when fed a high-fat diet compared to their wildtype counterparts. nih.gov This resistance to obesity is partly attributed to reduced lipid absorption, as evidenced by increased fecal excretion of cholesterol and a trend towards higher free fatty acid excretion. nih.gov Conversely, some studies have observed that levels of β-muricholic acid and its taurine-conjugated form are increased in the serum and lungs of obese mice with allergic airway disease, suggesting a complex association that may vary with the specific pathophysiological context. researchgate.net

Impact of Muricholic Acids on Obesity and Lipid Profiles

Model/ConditionObserved EffectProposed MechanismReference
Cyp8b1-/- mice (muricholic acid-rich) on high-fat dietReduced weight gain, attenuated steatosis and hypercholesterolemia.Reduced absorption of dietary lipids, including cholesterol. nih.gov
Mice on cholesterol-rich dietResistance to hypercholesterolemia.Increased synthesis of muricholic acids leading to enhanced cholesterol and bile acid elimination. nih.govmdpi.com
Obese mice with allergic airway diseaseIncreased levels of β-muricholic acid and tauro-β-muricholic acid.Association with obesity-related inflammatory condition. researchgate.net

Metabolic syndrome is a cluster of conditions that include obesity, insulin resistance, dyslipidemia, and hypertension. Given the beneficial effects of muricholic acids on these individual components, they are considered potentially protective against the development of metabolic syndrome. nih.gov The ability of a muricholic acid-rich bile acid pool to confer resistance to weight gain, fatty liver, hypercholesterolemia, and insulin resistance in animal models strongly suggests a therapeutic potential for these bile acids in treating or preventing metabolic syndrome. nih.gov By modulating key metabolic pathways through FXR antagonism and influencing lipid absorption, muricholic acids represent an important area of research in understanding and combating metabolic diseases. nih.goviacld.comnih.gov

Immunomodulatory Functions

Beyond metabolism, ω-muricholic acid exerts immunomodulatory effects, particularly within the liver. The liver contains a unique immune environment, and bile acids are emerging as important signaling molecules that can influence resident immune cells.

Research has uncovered a specific role for ω-muricholic acid in modulating the immune landscape of the liver, particularly concerning Natural Killer T (NKT) cells. NKT cells are a specialized type of T lymphocyte that plays a role in immune surveillance. mdpi.com In mouse models of liver cancer, antibiotic treatment was found to inhibit tumor growth by reducing the levels of secondary bile acids, including ω-MCA. nih.gov When these antibiotic-treated mice were administered ω-MCA, the anti-tumor effect was reversed. nih.gov The mechanism underlying this observation was the ability of ω-MCA to suppress the expression of CXCL16. nih.gov CXCL16 is a chemokine crucial for recruiting NKT cells to the liver. nih.gov By blunting CXCL16 expression, ω-MCA effectively reduces the presence of anti-tumor NKT cells at the tumor site, thereby allowing for tumor progression. nih.gov This finding highlights a significant immunomodulatory function of ω-muricholic acid, linking gut microbiota-derived metabolites to the regulation of hepatic immune surveillance.

Modulation of Intestinal Immune Responses

Omega-muricholic acid (ω-MCA), a secondary bile acid predominantly found in mice, plays a significant role in modulating intestinal immune responses. wikipedia.orgcaymanchem.com Its actions are often intertwined with the complex interplay between the gut microbiota, bile acid metabolism, and host immunity. Research indicates that ω-MCA can influence the balance of immune cells and the production of inflammatory mediators within the intestinal mucosa, thereby contributing to the maintenance of gut homeostasis or the pathogenesis of inflammatory conditions.

The immunomodulatory effects of ω-MCA are partly mediated through its interaction with bile acid receptors, such as the farnesoid X receptor (FXR). While some primary bile acids are potent FXR agonists, certain secondary bile acids, including tauro-β-muricholic acid, can act as FXR antagonists. mdpi.comnih.gov By antagonizing FXR, ω-MCA can influence the expression of genes involved in inflammation and immune regulation. This antagonistic action can lead to a reduction in the inflammatory response, as FXR activation has been linked to pro-inflammatory signaling pathways in the gut.

Furthermore, the gut microbiota is central to the production of ω-MCA from its primary precursor, β-muricholic acid. nih.gov Specific intestinal microorganisms, including strains of Eubacterium lentum and Fusobacterium species, are responsible for this conversion. frontiersin.orgnih.gov Therefore, alterations in the gut microbial composition can directly impact the levels of ω-MCA, which in turn affects intestinal immune responses. Dysbiosis, an imbalance in the gut microbiota, is a common feature of inflammatory bowel disease (IBD) and can lead to altered bile acid profiles, including reduced levels of secondary bile acids like ω-MCA, contributing to intestinal inflammation. mdpi.comfrontiersin.org

Studies in animal models have demonstrated the potential of ω-MCA to ameliorate intestinal inflammation. uw.edu For instance, research has shown that ω-MCA can reduce intestinal inflammation in mouse models of IBD. uw.edu This anti-inflammatory effect is attributed to its ability to modulate the activity of various immune cells, including T cells and macrophages, and to suppress the production of pro-inflammatory cytokines. nih.gov

Involvement in Hepato-Intestinal Diseases

This compound has emerged as a significant molecule in the context of hepato-intestinal diseases, particularly in inflammatory bowel disease (IBD). Research has highlighted its potential to reduce intestinal inflammation in murine models of IBD. uw.edu The mechanism behind this anti-inflammatory effect is multifaceted, involving the modulation of the gut microbiome and the host's immune response. uw.edu

The composition of the gut microbiota is a critical factor in IBD pathogenesis. mdpi.commdpi.com In IBD, there is often a state of dysbiosis, characterized by a decrease in the diversity of the gut microbiota and a reduction in bacteria that produce secondary bile acids. mdpi.commdpi.com This leads to an altered bile acid pool with lower concentrations of secondary bile acids like ω-MCA. Studies have shown that patients with IBD have decreased levels of secondary bile acids, which are known to have anti-inflammatory properties. mdpi.comnih.gov

Primary bile acids are generally considered pro-inflammatory, while secondary bile acids often exhibit anti-inflammatory effects. mdpi.com For example, in patients with ulcerative colitis, primary bile acids have been positively correlated with pro-inflammatory cytokines like IL-1α and TNF-α, whereas secondary bile acids showed a negative correlation. mdpi.com By restoring the levels of secondary bile acids like ω-MCA, it may be possible to dampen the inflammatory cascade in the gut.

The table below summarizes findings from studies on fecal bile acid levels in IBD patients compared to healthy controls.

Bile AcidChange in CD PatientsChange in UC PatientsReference
12-ketolithocholic acidDecreasedDecreased nih.gov
allolithocholic acidDecreasedN/A nih.gov
Deoxycholic acid (DCA)DecreasedDecreased nih.gov
isolithocholic acidDecreasedDecreased nih.gov
Lithocholic acid (LCA)DecreasedDecreased nih.gov
Taurodeoxycholic acid (TDCA)DecreasedN/A nih.gov
allocholic acidN/ADecreased nih.gov
α-Muricholic acid (α-MCA)N/ADecreased nih.gov

This table is based on data from a study comparing fecal bile acid levels in patients with Crohn's disease (CD) and ulcerative colitis (UC) to healthy controls.

The role of ω-muricholic acid in liver cancer is complex and appears to be context-dependent. Some studies suggest that certain secondary bile acids, including ω-MCA, may contribute to liver cancer progression. frontiersin.orgnih.gov This is thought to occur through the modulation of the immune environment within the liver.

One proposed mechanism involves the regulation of natural killer T (NKT) cells in the liver. frontiersin.orgnih.gov The accumulation of hepatic CXCR6+ NKT cells is influenced by the expression of CXCL16 in liver sinusoidal endothelial cells. frontiersin.org While primary bile acids can enhance the expression of CXCL16 and promote the accumulation of NKT cells, which have tumor-inhibiting functions, secondary bile acids like ω-MCA can have the opposite effect. frontiersin.orgnih.gov Specifically, ω-MCA has been shown to decrease the expression of cxcl16 mRNA, which could inactivate liver sinusoidal endothelial cells and reduce the accumulation of NKT cells, thereby potentially promoting liver cancer. frontiersin.orgnih.gov

It is important to note that ω-MCA is a murine-specific bile acid and is not typically found in humans. nih.gov The transformation of the primary bile acid β-MCA into ω-MCA is carried out by specific gut bacteria, including Eubacterium lentum and Fusobacterium species. frontiersin.orgnih.gov

Conversely, other research points to a potential preventative role for certain bile acids in liver cancer. For instance, ursodeoxycholic acid (UDCA), another secondary bile acid, has been shown to have a positive effect on T cell activity in the liver and can control tumor growth in mice with liver cancer. salk.edu This highlights the diverse and sometimes opposing roles that different bile acids can play in the context of liver cancer.

In cholestatic liver diseases, which are characterized by the impairment of bile flow, the composition of the bile acid pool is significantly altered. nih.govmdpi.comfrontiersin.org This leads to the accumulation of bile acids in the liver, which can cause hepatocellular injury and inflammation. nih.govmdpi.com

Studies in mouse models of bile duct ligation (BDL), a common experimental model of cholestasis, have shown a dramatic increase in the concentrations of bile acids in both the liver and serum. nih.gov Interestingly, the accumulated bile acids in the livers of BDL mice become more hydrophilic, primarily due to increased 6β-hydroxylation and taurine (B1682933) conjugation. nih.gov

Among the various bile acids that accumulate, taurocholic acid (TCA), β-muricholic acid (βMCA), and tauro-β-muricholic acid (TβMCA) are substantially elevated and represent the vast majority of these bile acids. nih.gov While high concentrations of hydrophobic bile acids are generally considered cytotoxic, the mixture of these accumulated, more hydrophilic bile acids did not cause significant apoptosis or necrosis in cultured murine hepatocytes. nih.gov Instead, they were found to induce the expression of inflammatory genes, suggesting that in this context, bile acids act more as "inflammagens" rather than direct cytotoxic agents. nih.gov

The table below shows the fold-change in the concentration of major bile acids in the liver of mice at different time points after bile duct ligation compared to sham-operated controls.

Bile Acid6 hours1 day3 days7 days14 days
Taurocholic acid (TCA)~100~150~200~250~200
β-muricholic acid (βMCA)~50~100~150~150~100
Tauro-β-muricholic acid (TβMCA)~200~300~400~450~350

This table represents approximate fold-change values based on graphical data from a study on bile acid composition after bile duct ligation in mice.

In severe liver diseases in humans, a paucity of unusual trihydroxy bile acids, including ω-muricholic acid, has been observed in the urine. ebi.ac.uk The levels of these bile acids tend to increase during the recovery phase of acute hepatitis, suggesting that their synthesis is impaired in severe liver disease. ebi.ac.uk

Implications in Neurodegenerative and Neurological Disorders

Emerging research suggests a potential link between bile acid metabolism and neurodegenerative disorders, including Parkinson's disease (PD). drugtargetreview.comvai.org The gut-brain axis, a bidirectional communication pathway between the gastrointestinal tract and the central nervous system, is thought to play a crucial role in this connection, with gut microbiota and their metabolites, such as bile acids, being key players. frontiersin.org

Studies utilizing animal models of neurological diseases have revealed alterations in the levels of specific bile acids, including ω-muricholic acid. In a surgical mouse model of prodromal Parkinson's disease, a significant decrease in the serum levels of ω-muricholic acid was observed in the group treated with α-synuclein-fibrils compared to the control group. nih.gov This finding suggests that changes in the systemic bile acid profile may be associated with the pathological processes of PD.

In addition to ω-muricholic acid, the same study reported marked decreases in the neuroprotective secondary bile acids tauroursodeoxycholic acid (TUDCA) and ursodeoxycholic acid (UDCA). nih.gov These bile acids are known to be able to cross the blood-brain barrier and have shown therapeutic potential in various neurological conditions. nih.govnih.gov

The table below summarizes the fold-change in serum levels of specific bile acids in a mouse model of prodromal Parkinson's disease.

Bile AcidFold-Change from Control
ω-muricholic acidSignificantly Decreased
Tauroursodeoxycholic acid (TUDCA)~14-fold Decrease
Ursodeoxycholic acid (UDCA)~17-fold Decrease

This table is based on data from a study on bile acid alterations in a surgical mouse model of prodromal Parkinson's disease.

While the precise mechanisms linking altered ω-muricholic acid levels to neurodegeneration are still under investigation, it is hypothesized that these changes may reflect underlying gut dysbiosis and impaired gut-brain axis signaling, which are increasingly recognized as contributing factors to the pathogenesis of Parkinson's disease. drugtargetreview.comvai.orgfrontiersin.org

Advanced Research Methodologies for ω Muricholic Acid Analysis

Chromatographic and Spectrometric Techniques for Quantitative Profiling

Quantitative analysis of ω-muricholic acid in complex biological matrices requires highly sensitive and specific analytical techniques. Mass spectrometry-based methods, particularly when coupled with high-resolution chromatographic separation, have become the gold standard for bile acid profiling.

UPLC-ESI-MS has emerged as a robust and widely used platform for the quantitative analysis of bile acids, including ω-muricholic acid. nih.govwaters.com This technique offers superior chromatographic resolution, sensitivity, and high-throughput capabilities compared to conventional HPLC methods. waters.com The separation is typically achieved on a C18 reversed-phase column, allowing for the resolution of structurally similar bile acid isomers. nih.govsigmaaldrich.com

In UPLC-MS/MS analysis, ω-muricholic acid is often monitored in negative electrospray ionization mode using multiple reaction monitoring (MRM). nih.gov This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) and a specific product ion generated through collision-induced dissociation. This high selectivity allows for accurate quantification even in complex biological samples like plasma, serum, and tissue homogenates. nih.govamazonaws.com A typical UPLC-MS/MS method can quantify a large panel of bile acids in a single run of about 15-20 minutes. nih.govamazonaws.com The sensitivity of these methods is notable, with limits of quantification often reaching the low nanomolar or even picomolar range. nih.gov

Table 1: Example UPLC-MS/MS Parameters for ω-Muricholic Acid Analysis

Parameter Value Reference
Precursor Ion (m/z) 373.3 nih.gov
Product Ion (m/z) 159.1 nih.gov
Ionization Mode Negative ESI nih.gov
Retention Time (min) 6.29 nih.gov

This table is interactive. You can sort and filter the data.

Detailed research has demonstrated the utility of UPLC-MS/MS for studying changes in ω-MCA levels in various physiological and pathological states. For instance, studies have shown significant increases in the peak area ratio of ω-MCA in rat plasma following administration of acetaminophen, highlighting its potential as a biomarker for drug-induced liver injury. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the structural analysis of bile acids. frontiersin.org While LC-MS is more commonly used for routine quantification due to simpler sample preparation, GC-MS provides high-resolution separation and detailed mass spectra that are invaluable for structural elucidation and confirming the identity of unknown compounds. shimadzu.comunige.ch

A key requirement for GC-MS analysis of non-volatile compounds like bile acids is chemical derivatization to increase their volatility. restek.comshimadzu.com This typically involves a two-step process: methylation of the carboxylic acid group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.comshimadzu.co.kr The resulting derivatives are thermally stable and volatile, making them amenable to GC analysis. shimadzu.com

The electron ionization (EI) mass spectra generated by GC-MS provide characteristic fragmentation patterns that are highly informative for structure determination. nih.gov The fragmentation of the steroid nucleus and side chain can reveal the number and position of hydroxyl groups, allowing for the differentiation of various bile acid isomers. unige.ch This makes GC-MS a crucial tool for confirming the structure of newly identified bile acid metabolites or for detailed structural analysis in metabolic studies.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Bile Acids

Step Reagent Functional Group Targeted
Methylation Diazomethane or Methanolic HCl Carboxyl Group

This table is interactive. You can sort and filter the data. BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; TMCS: Trimethylchlorosilane; MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide. restek.com

Biocatalytic and Chemoenzymatic Synthesis of ω-Muricholic Acid and Derivatives

The limited availability and high cost of pure ω-muricholic acid have driven research into efficient and stereoselective synthetic methods. d-nb.info Biocatalysis, utilizing enzymes to perform specific chemical transformations, offers a powerful alternative to complex and often low-yielding chemical syntheses.

Hydroxysteroid dehydrogenases (HSDHs) are a class of enzymes that catalyze the reversible oxidation and reduction of hydroxyl and keto groups on the steroid nucleus with high regio- and stereoselectivity. researchgate.netnih.gov These enzymes are ideal biocatalysts for modifying bile acids and have been the focus of enzyme engineering efforts to improve their properties for synthetic applications. tandfonline.com

The synthesis of ω-muricholic acid (3α,6α,7β-trihydroxy-5β-cholan-24-oic acid) from its 7α-epimer, hyocholic acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid), requires the stereoinversion of the hydroxyl group at the C-7 position. d-nb.inforesearchgate.net This can be achieved using a pair of HSDHs: a 7α-HSDH to oxidize the 7α-hydroxyl group to a 7-keto intermediate, followed by a 7β-HSDH to reduce the keto group to the desired 7β-hydroxyl. researchgate.net

Enzyme engineering techniques, such as directed evolution and rational design, are employed to enhance the activity, stability, and cofactor specificity of these HSDHs. researchgate.netnih.gov For example, researchers have successfully improved the catalytic efficiency and thermostability of 7β-HSDH through site-directed mutagenesis. researchgate.netnih.gov One study identified a variant with a 2.3-fold improvement in catalytic activity and a 3.3-fold increase in half-life at 40°C. researchgate.netnih.gov Such engineered enzymes are crucial for developing efficient and economically viable biocatalytic processes for the synthesis of rare bile acids like ω-muricholic acid. johnshopkins.edu

To streamline the synthesis of ω-muricholic acid, researchers have developed elegant one-pot enzymatic epimerization strategies. d-nb.inforesearchgate.net These systems combine the oxidation of the 7α-hydroxyl group and the reduction of the resulting 7-oxo intermediate in a single reaction vessel, avoiding the need to isolate the intermediate. researchgate.net

A successful one-pot synthesis of ω-muricholic acid from hyocholic acid has been demonstrated using a combination of a 7α-HSDH and a 7β-HSDH. d-nb.inforesearchgate.net A critical aspect of this strategy is the use of cofactor regeneration systems. Since the oxidation step typically uses NAD⁺ and the reduction step uses NADPH (or vice versa), separate enzymatic systems are required to continuously recycle the oxidized and reduced cofactors. researchgate.net

Table 3: Example of a One-Pot Enzymatic System for ω-Muricholic Acid Synthesis

Enzyme Function Cofactor System
7α-HSDH Oxidation of 7α-OH on hyocholic acid NAD⁺-dependent
Lactate Dehydrogenase NAD⁺ Regeneration Pyruvate to Lactate
7β-HSDH Reduction of 7-oxo intermediate NADPH-dependent

This table is interactive. You can sort and filter the data. This represents one possible configuration of a coupled-enzyme system for cofactor regeneration. researchgate.net

By carefully selecting enzymes with compatible operating conditions and efficient cofactor regeneration, a quantitative conversion of hyocholic acid into ω-muricholic acid can be achieved. d-nb.inforesearchgate.net This one-pot, Mitsunobu-like enzymatic inversion represents a significant advancement in the stereoselective synthesis of modified bile acids. d-nb.info

Translational Perspectives and Future Research Directions

Therapeutic Potential of ω-Muricholic Acid in Hepato-Intestinal Diseases

Research has highlighted the potential of ω-muricholic acid and its related muricholic acids in the management of various diseases affecting the liver and intestines.

Inflammatory Bowel Disease (IBD): Studies have shown that ω-muricholic acid can reduce intestinal inflammation in mouse models of IBD. uw.edu This suggests its potential as a novel therapeutic agent for managing IBD, a condition for which new and more effective treatments are needed. uw.edu The interactions between microbes and ω-MCA production are seen as a foundation for developing new therapies for hepato-intestinal diseases like IBD. uw.edu

Liver Cancer: The role of secondary bile acids in liver cancer is complex. While some secondary bile acids like deoxycholic acid (DCA) are considered promoters of liver cancer, ω-muricholic acid has demonstrated different effects. frontiersin.org For instance, ω-MCA, but not DCA, was found to decrease the expression of cxcl16 mRNA, and increasing its levels through feeding inhibited the activation of liver sinusoidal endothelial cells. frontiersin.org This indicates a potential protective role against certain mechanisms that contribute to liver cancer progression. frontiersin.org

Nonalcoholic Steatohepatitis (NASH): Glycine-β-muricholic acid (Gly-MCA), an intestine-specific antagonist of the farnesoid X receptor (FXR), has shown promise in ameliorating NASH in animal models. researchgate.netnih.gov It has been found to improve lipid accumulation, inflammatory responses, and collagen deposition. nih.gov This suggests that targeting intestinal FXR signaling with muricholic acid derivatives could be a therapeutic strategy for NASH. researchgate.netnih.gov

Hypercholesterolemia: Muricholic acids have been shown to confer resistance to hypercholesterolemia in mice. nih.govresearchgate.net An increase in hydrophilic muricholic acids leads to reduced FXR signaling, which in turn promotes the fecal and urinary elimination of cholesterol. nih.gov This discovery opens up possibilities for new therapeutic strategies using hydrophilic bile acid supplementation to manage high cholesterol levels. nih.gov

Table 1: Investigated Therapeutic Applications of ω-Muricholic Acid and Related Compounds

Disease Model Compound Key Findings
Inflammatory Bowel Disease (IBD) ω-Muricholic Acid Reduced intestinal inflammation in mice. uw.edu
Liver Cancer ω-Muricholic Acid Decreased cxcl16 mRNA expression and inhibited activation of liver sinusoidal endothelial cells. frontiersin.org
Nonalcoholic Steatohepatitis (NASH) Glycine-β-muricholic acid Improved lipid accumulation, inflammation, and collagen deposition. nih.gov

Modulation of the Gut Microbiota to Influence ω-Muricholic Acid Levels

The gut microbiota plays a crucial role in the metabolism of bile acids, converting primary bile acids synthesized in the liver into secondary bile acids like ω-muricholic acid. mdpi.comnih.gov

The formation of ω-muricholic acid from beta-muricholic acid is a cooperative process carried out by specific intestinal bacteria. nih.gov This conversion involves a two-step mechanism:

A Eubacterium lentum strain oxidizes the 6β-hydroxyl group of β-muricholic acid to a 6-oxo group. nih.gov

This intermediate is then reduced by one of two other bacterial species, identified as atypical Fusobacterium sp. strains, to a 6α-hydroxyl group, which results in the formation of ω-muricholic acid. nih.gov

Dietary interventions and the use of probiotics can alter the composition of the gut microbiota and consequently influence the levels of ω-muricholic acid. For instance, dietary components can shift the balance of gut bacteria, which in turn affects bile acid profiles. cambridge.org Probiotic complexes have been shown to alter the gut microbiota and lead to changes in the metabolic profiles of bile acids. nih.gov The administration of certain probiotic strains can lead to a significant elevation in the concentrations of various secondary bile acids. nih.gov

Table 2: Microbial Conversion in ω-Muricholic Acid Synthesis

Precursor Intermediate Step Final Product Microbial Species Involved

Development of Novel ω-Muricholic Acid-Based or -Targeted Therapeutics

The unique biological activities of ω-muricholic acid and its derivatives make them attractive candidates for drug development. uw.edu Their ability to modulate key receptors involved in metabolic and inflammatory pathways is of particular interest.

The development of therapeutics based on muricholic acids is being explored for various conditions. For example, the potential of ω-MCA technology to offer more targeted and effective treatments for IBD is a significant area of research. uw.edu Furthermore, this technology could be applied to other diseases where ω-MCA levels are affected, such as obesity. uw.edu

Derivatives of muricholic acids are also being investigated. Glycine-β-muricholic acid, for instance, has been identified as a potential candidate for treating metabolic diseases due to its selective inhibition of intestinal FXR. researchgate.net This selectivity could offer therapeutic benefits while minimizing potential side effects associated with systemic FXR activation.

Elucidation of Structure-Activity Relationships for Pharmacological Applications

Understanding the relationship between the chemical structure of ω-muricholic acid and its biological activity is crucial for designing new and improved therapeutics. A key aspect of this is its interaction with the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. mdpi.comnih.gov

Muricholic acids, including their taurine-conjugated forms, have been identified as potent antagonists of FXR. nih.govwikipedia.orgh1.co This is in contrast to other bile acids like cholic acid and chenodeoxycholic acid, which are FXR agonists. nih.gov The antagonistic activity of muricholic acids on FXR is a critical aspect of their therapeutic potential. By inhibiting FXR, they can influence various metabolic pathways. For example, the inhibition of intestinal FXR by muricholic acids leads to a reduction in the negative feedback signal (FGF15/19) to the liver, which can impact bile acid synthesis. nih.govvtt.fi

The specific stereochemistry of the hydroxyl groups on the steroid nucleus is a determining factor in the interaction with FXR. ω-Muricholic acid has hydroxyl groups at the 3α, 6α, and 7β positions. wikipedia.orgd-nb.info This specific arrangement is responsible for its antagonistic properties. The hydrophilicity of muricholic acids also contributes to their biological effects, such as the resistance to hypercholesterolemia observed in mice. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
omega-Muricholic acid ω-MCA
alpha-Muricholic acid α-MCA
beta-Muricholic acid β-MCA
gamma-Muricholic acid γ-MCA
Cholic acid CA
Chenodeoxycholic acid CDCA
Deoxycholic acid DCA
Glycine-β-muricholic acid Gly-MCA
Hyocholic acid HCA
Hyodeoxycholic acid HDCA
Lithocholic acid LCA
Murideoxycholic acid MDCA
Tauro-alpha-muricholic acid TαMCA
Tauro-beta-muricholic acid TβMCA
Taurocholic acid TCA
Taurochenodeoxycholic acid TCDCA
Taurodeoxycholic acid TDCA
Taurohyodeoxycholic acid THDCA
Tauromuricholic acid T-MCA
Tauro-omega-muricholic acid TωMCA

Q & A

Q. What are the standard analytical methods for quantifying ωMCA in biological samples, and how can researchers ensure reproducibility?

ωMCA is typically quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) due to its specificity for bile acid profiling . To ensure reproducibility:

  • Use deuterated internal standards (e.g., β-MCA-d5) to correct for matrix effects .
  • Validate protocols with spike-and-recovery experiments in relevant matrices (e.g., serum, feces).
  • Report retention times, ion fragmentation patterns, and calibration curves in supplementary materials to enable cross-lab validation .

Q. How can researchers distinguish ωMCA from its isomers (α/β-MCA) in complex mixtures?

Chromatographic separation using reverse-phase C18 columns with gradient elution (e.g., methanol/water + 0.1% formic acid) is critical. Confirm identity via:

  • MS/MS fragmentation patterns (e.g., m/z transitions specific to ωMCA’s hydroxylation profile) .
  • Co-elution with authentic standards and nuclear magnetic resonance (NMR) for structural validation in purified samples .

Q. What animal models are most appropriate for studying ωMCA’s physiological roles?

Germ-free mice or rats with humanized gut microbiota are preferred to study host-microbiome interactions affecting ωMCA synthesis. For metabolic studies, high-fat diet (HFD)-fed models are common to assess ωMCA’s impact on lipid metabolism . Include strain-specific controls (e.g., C57BL/6 vs. BALB/c) due to genetic variations in bile acid metabolism .

Advanced Research Questions

Q. How do contradictory findings on ωMCA’s role in FXR modulation arise, and what experimental variables require tighter control?

Discrepancies may stem from:

  • Dose-dependent effects : ωMCA acts as an FXR antagonist at low concentrations (<10 μM) but shows agonistic activity at higher doses in vitro. Use isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Microbiome composition : Gut bacterial β-muricholic acid dehydrogenases alter ωMCA/FXR signaling. Include metagenomic sequencing of fecal samples to correlate microbial taxa with ωMCA levels .
  • Tauro-conjugation status : Tauro-ωMCA (TωMCA) exhibits stronger receptor interactions than unconjugated forms. Specify conjugation status in assays .

Q. What strategies resolve conflicting data on ωMCA’s anti-inflammatory effects in metabolic syndrome models?

  • Temporal sampling : Measure ωMCA levels at multiple timepoints during disease progression (e.g., pre-/post-insulin resistance onset) to capture dynamic effects.
  • Multi-omics integration : Pair bile acid profiling with transcriptomics (e.g., hepatic FXR target genes) and cytokine arrays to identify mechanistic links .
  • Control for secondary bile acids : HDCA and DCA often co-vary with ωMCA; use Spearman correlation analysis to disentangle their contributions .

Q. How can researchers optimize in vitro assays to study ωMCA’s interaction with intestinal transporters?

  • Use polarized cell models (e.g., Caco-2 monolayers) to mimic intestinal uptake.
  • Apply physiologically relevant concentrations (0.1–50 μM) based on in vivo portal vein measurements .
  • Include inhibitors of organic anion transport proteins (OATPs) to assess transporter specificity .

Methodological Challenges and Solutions

Q. Why do studies report variable ωMCA synthesis rates in primary hepatocytes, and how can protocols be standardized?

Variability arises from:

  • Oxygen tension : Primary hepatocytes cultured at physiological O₂ (5–13%) show higher CYP7A1 activity (critical for ωMCA synthesis) than ambient O₂ .
  • Cofactor supplementation : Include NADPH regenerating systems (e.g., glucose-6-phosphate dehydrogenase) in incubation media to sustain cytochrome P450 activity .
  • Data normalization : Express ωMCA production as pmol/mg protein/hour rather than absolute concentrations to account for cell viability differences .

Q. What are the pitfalls in interpreting ωMCA’s effects on gut barrier function, and how can they be mitigated?

  • Confounding by mucus layer changes : Combine Ussing chamber assays (transepithelial resistance) with mucin staining (Alcian blue) to differentiate barrier effects from mucus alterations .
  • Bacterial LPS contamination : Test ωMCA preparations via Limulus amebocyte lysate (LAL) assays; LPS >0.1 EU/mL may artifactually amplify inflammatory responses .

Data Reporting and Reproducibility

Q. What minimal dataset should be included in publications to enable replication of ωMCA studies?

  • Synthetic protocols : Detailed steps for ωMCA derivatization (e.g., tauro-conjugation ratios) and purity certificates (HPLC/ELSD traces) .
  • Animal protocols : Diet composition, microbiome status (SPF vs. gnotobiotic), and sampling sites (luminal vs. systemic circulation) .
  • Statistical thresholds : Pre-specify false discovery rate (FDR) corrections for omics data and report exact p-values (not thresholds like p<0.05) .

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omega-Muricholic acid

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